molecular formula C16H31NO2S2Sn B3238683 2-(Methylsulfonyl)-5-(tributylstannyl)thiazole CAS No. 1416437-22-3

2-(Methylsulfonyl)-5-(tributylstannyl)thiazole

Cat. No.: B3238683
CAS No.: 1416437-22-3
M. Wt: 452.3
InChI Key: NEDLDRSZDVPCNN-UHFFFAOYSA-N
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Description

2-(Methylsulfonyl)-5-(tributylstannyl)thiazole is a chemical compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a methylsulfonyl group and a tributylstannyl group attached to the thiazole ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfonyl)-5-(tributylstannyl)thiazole typically involves the reaction of a thiazole derivative with tributylstannyl reagents. One common method is the Stille coupling reaction, where a thiazole derivative is coupled with a tributylstannyl reagent in the presence of a palladium catalyst. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a suitable solvent like tetrahydrofuran or toluene.

Industrial Production Methods

Industrial production of this compound may involve large-scale Stille coupling reactions. The process is optimized to ensure high yield and purity of the final product. This involves careful control of reaction parameters such as temperature, pressure, and the concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfonyl)-5-(tributylstannyl)thiazole undergoes various types of chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the methylsulfonyl group.

    Substitution: The tributylstannyl group can be substituted with other functional groups through cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Palladium catalysts are commonly used in cross-coupling reactions, along with ligands and bases.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Thiazole derivatives without the methylsulfonyl group.

    Substitution: Various substituted thiazole derivatives depending on the substituent introduced.

Scientific Research Applications

2-(Methylsulfonyl)-5-(tributylstannyl)thiazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules. It is particularly useful in cross-coupling reactions to introduce thiazole rings into target molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(Methylsulfonyl)-5-(tributylstannyl)thiazole depends on the specific application and the target molecule. In cross-coupling reactions, the tributylstannyl group acts as a leaving group, facilitating the formation of new carbon-carbon bonds. The methylsulfonyl group can participate in various chemical transformations, influencing the reactivity and properties of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-(Methylsulfonyl)-4-(tributylstannyl)thiazole: Similar structure but with the tributylstannyl group at a different position on the thiazole ring.

    2-(Tributylstannyl)thiazole: Lacks the methylsulfonyl group.

    2-(Methylsulfonyl)thiazole: Lacks the tributylstannyl group.

Uniqueness

2-(Methylsulfonyl)-5-(tributylstannyl)thiazole is unique due to the presence of both the methylsulfonyl and tributylstannyl groups, which provide distinct reactivity and versatility in chemical synthesis. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields of research.

Properties

IUPAC Name

tributyl-(2-methylsulfonyl-1,3-thiazol-5-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4NO2S2.3C4H9.Sn/c1-9(6,7)4-5-2-3-8-4;3*1-3-4-2;/h2H,1H3;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEDLDRSZDVPCNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CN=C(S1)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31NO2S2Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40676708
Record name 2-(Methanesulfonyl)-5-(tributylstannyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1416437-22-3, 1245816-12-9
Record name 2-(Methylsulfonyl)-5-(tributylstannyl)thiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1416437-22-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Methanesulfonyl)-5-(tributylstannyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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